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Compound of Interest

Compound Name: Tetrazine-SS-NHS

Cat. No.: B15144615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrazine-SS-NHS is a heterobifunctional crosslinker that enables the conjugation of

biomolecules through a two-step process. It features an N-hydroxysuccinimide (NHS) ester for

reaction with primary amines (e.g., on proteins, antibodies) and a tetrazine moiety for a highly

efficient and selective bioorthogonal reaction with a trans-cyclooctene (TCO) group. The

inclusion of a disulfide (-SS-) bond within the linker allows for the cleavage of the conjugate

under reducing conditions, providing a mechanism for controlled release of the conjugated

molecules. This technology is particularly valuable in the development of antibody-drug

conjugates (ADCs), targeted drug delivery systems, and advanced imaging applications.[1][2]

[3][4]

The bioconjugation process relies on the inverse-electron-demand Diels-Alder cycloaddition

(iEDDA) between the tetrazine and TCO. This "click chemistry" reaction is known for its

exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently under

mild, aqueous conditions without the need for a catalyst.[4][5][6][7][8]
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Property Value Reference

Chemical Formula C19H20N6O5S2 [4]

Molecular Weight 476.54 g/mol [4]

Purity >93% [4]

Physical Form Red solid [4]

Solubility
Soluble in DCM, THF,

acetonitrile, DMF, and DMSO
[4]

Storage Store at -20°C [4][9]

Key Features and Applications
Key Features:

Biocompatible: The click reaction occurs efficiently under mild buffer conditions (pH 6-9) and

at room temperature, making it suitable for use with sensitive biological molecules.[4][5]

Chemoselective: The tetrazine and TCO groups react specifically with each other and do not

interfere with other functional groups commonly found in biological samples.[4][5]

Unprecedented Kinetics: The inverse-electron demand Diels-Alder reaction is one of the

fastest bioorthogonal ligations currently available, with reaction rates reported to be as high

as 30,000 M⁻¹s⁻¹.[7][10][11]

Cleavable Linker: The disulfide bond can be cleaved by reducing agents such as

dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH), allowing for

the controlled release of conjugated payloads.[4]

Applications:

Antibody-Drug Conjugates (ADCs): The cleavable nature of the linker is highly advantageous

for the targeted delivery and release of cytotoxic drugs to cancer cells.[1][2][3]

Fluorescent Imaging: Used for labeling biomolecules for in vitro and in vivo imaging studies.
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PET and SPECT Imaging: Enables the attachment of imaging agents to targeting moieties

for diagnostic applications.

Drug Target Identification and Validation.

Radionuclide Therapy.

Experimental Workflows
The following diagrams illustrate the key experimental workflows for using Tetrazine-SS-NHS
in bioconjugation.

Step 1: Antibody Modification Step 2: TCO Modification of Payload Step 3: Bioorthogonal Ligation Step 4: Cleavage of Disulfide Bond
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Caption: General workflow for bioconjugation using Tetrazine-SS-NHS.

Detailed Experimental Protocols
Protocol 1: Labeling an Antibody with Tetrazine-SS-NHS
This protocol describes the modification of an antibody with Tetrazine-SS-NHS to introduce the

tetrazine moiety.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15144615?utm_src=pdf-body
https://www.benchchem.com/product/b15144615?utm_src=pdf-body-img
https://www.benchchem.com/product/b15144615?utm_src=pdf-body
https://www.benchchem.com/product/b15144615?utm_src=pdf-body
https://www.benchchem.com/product/b15144615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Antibody of interest (in a buffer free of primary amines, e.g., PBS)

Tetrazine-SS-NHS

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate

buffer, pH 8.3

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Prepare the Antibody:

If necessary, exchange the antibody into the Reaction Buffer using a desalting column to a

final concentration of 1-5 mg/mL.

Prepare Tetrazine-SS-NHS Stock Solution:

Immediately before use, dissolve Tetrazine-SS-NHS in anhydrous DMSO or DMF to a

concentration of 10 mM. NHS esters are moisture-sensitive, so minimize exposure to air.

[10]

Antibody Labeling Reaction:

Add a 10- to 20-fold molar excess of the 10 mM Tetrazine-SS-NHS stock solution to the

antibody solution. The optimal molar excess may need to be determined empirically for

each antibody.

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

Quench the Reaction:
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Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

Purification of the Labeled Antibody:

Remove excess, unreacted Tetrazine-SS-NHS and quenching buffer by passing the

reaction mixture through a desalting column equilibrated with an appropriate storage buffer

(e.g., PBS).

The purified tetrazine-labeled antibody is now ready for conjugation with a TCO-modified

molecule.

Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the bioorthogonal reaction between the tetrazine-labeled antibody and a

TCO-modified payload.

Materials:

Tetrazine-labeled antibody (from Protocol 1)

TCO-modified payload

Reaction Buffer: PBS, pH 7.4

Procedure:

Prepare Reactants:

Dissolve the TCO-modified payload in the Reaction Buffer.

Ligation Reaction:

Add the TCO-modified payload to the tetrazine-labeled antibody solution. A 1.1- to 2-fold

molar excess of the TCO-payload relative to the antibody is recommended to ensure

complete labeling of the antibody.[10]
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Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can

be monitored by the disappearance of the tetrazine's characteristic pink color.[5]

Purification of the Conjugate:

If necessary, purify the final antibody-payload conjugate from any excess TCO-payload

using size-exclusion chromatography (SEC) or other appropriate purification methods

based on the properties of the payload.

Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the release of the conjugated payload by reducing the disulfide bond.

Materials:

Antibody-SS-Payload conjugate

Reducing Agent:

Dithiothreitol (DTT)

Tris(2-carboxyethyl)phosphine (TCEP)

Glutathione (GSH)

Reaction Buffer: PBS, pH 7.4

Procedure using TCEP (Recommended for compatibility with downstream maleimide

chemistry):

Prepare TCEP Solution:

Prepare a 100 mM stock solution of TCEP in the Reaction Buffer. TCEP is more stable

and effective over a wider pH range compared to DTT.[12][13]

Cleavage Reaction:

Add the TCEP stock solution to the antibody-SS-payload conjugate to a final concentration

of 5-20 mM.
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Incubate for 15-30 minutes at room temperature.

Procedure using DTT:

Prepare DTT Solution:

Prepare a 1 M stock solution of DTT in water.

Cleavage Reaction:

Add the DTT stock solution to the antibody-SS-payload conjugate to a final concentration

of 10-50 mM.

Incubate for 30-60 minutes at room temperature.

Procedure using GSH:

Prepare GSH Solution:

Prepare a 100 mM stock solution of GSH in the Reaction Buffer.

Cleavage Reaction:

Add the GSH stock solution to the antibody-SS-payload conjugate to a final concentration

of 5-10 mM.

Incubate for 1-3 hours at 37°C. Cleavage with GSH is generally slower than with DTT or

TCEP.[14]

Analysis of Cleavage:

The release of the payload can be analyzed by various techniques such as SDS-PAGE

(under non-reducing and reducing conditions), HPLC, or mass spectrometry, depending on

the nature of the payload.

Quantitative Data
Tetrazine-TCO Ligation Kinetics
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The reaction between tetrazine and TCO is characterized by its rapid second-order rate

constants.

Tetrazine
Derivative

Dienophile
Rate Constant (k₂)
(M⁻¹s⁻¹)

Reference

3,6-di-(2-pyridyl)-s-

tetrazine
trans-cyclooctene ~2000 [8][15]

Hydrogen-substituted

tetrazines
trans-cyclooctene up to 30,000 [7][11]

Methyl-substituted

tetrazines
trans-cyclooctene ~1000 [7]

Note: The reaction kinetics can be influenced by the specific substituents on both the tetrazine

and the TCO, as well as the solvent system used.[6]

Disulfide Bond Reduction
The rate of disulfide bond cleavage is dependent on the reducing agent, its concentration, pH,

and temperature.
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Reducing
Agent

Typical
Concentration

Typical
Incubation
Time

Notes Reference

TCEP 5-50 mM
< 5 minutes to 1

hour

Effective over a

broad pH range

(1.5-9.0); does

not need to be

removed before

maleimide

reactions.

[12][13]

DTT 10-100 mM 30-60 minutes

Less stable than

TCEP; must be

removed before

maleimide

reactions.

GSH 1-10 mM 1-3 hours

Biologically

relevant reducing

agent; cleavage

is generally

slower.

[14][16]
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency with

Tetrazine-SS-NHS

- Presence of primary amines

in the buffer (e.g., Tris,

glycine).- Hydrolysis of the

NHS ester.

- Use a buffer free of primary

amines (e.g., PBS,

bicarbonate).- Prepare the

Tetrazine-SS-NHS solution

immediately before use and

minimize exposure to moisture.

[10]

Low Yield of Final Conjugate
- Inefficient TCO-tetrazine

ligation.- Steric hindrance.

- Ensure a slight molar excess

of the TCO-modified

molecule.- Consider using a

linker with a PEG spacer to

reduce steric hindrance.[7]

Incomplete Cleavage of

Disulfide Bond

- Insufficient concentration of

reducing agent.- Inaccessible

disulfide bond.

- Increase the concentration of

the reducing agent or the

incubation time.- If the disulfide

bond is sterically hindered,

consider adding a denaturant

(e.g., for non-native disulfide

bonds in proteins).

Precipitation of

Antibody/Conjugate

- Aggregation due to

hydrophobic interactions.

- Perform conjugation at a

lower concentration.- Use a

linker with a hydrophilic PEG

spacer.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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